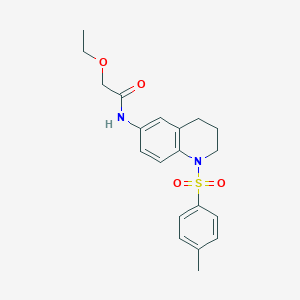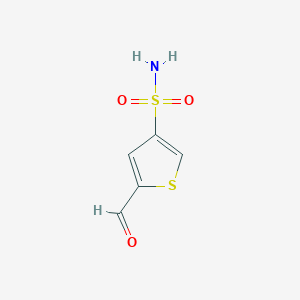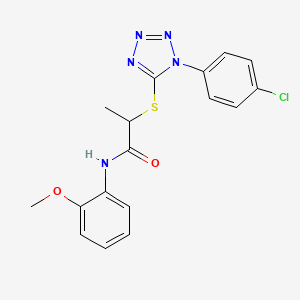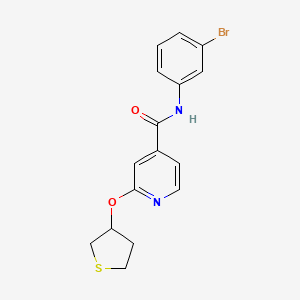
3-(5-(butylthio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-Inflammatory Agents
- A study explored the synthesis and evaluation of various indole derivatives, including those similar to the specified compound, for their anti-inflammatory activity. These compounds showed moderate to good activity, with some demonstrating higher inhibition of edema and lower ulcerogenic liability than reference drugs (Singh, Bhati, & Kumar, 2008).
Synthesis and Structural Analysis
- Research on the synthesis, structure, and properties of 1,2,4-triazole and indole derivatives, which include compounds similar to the one , has shown that combining these heterocycles increases the likelihood of finding substances with biological activity. These compounds were also studied for their potential effects on kinase activity and other biological targets (Hotsulia, 2019).
Spectroscopic and DFT Studies
- A study conducted spectroscopic and density functional theory (DFT) studies on novel indole derivatives. These studies are crucial for understanding the molecular structure and potential applications of such compounds in various fields (Tariq et al., 2020).
Antimicrobial Screening
- Research into novel indole derivatives linked to 1,3-dioxolanes showed these compounds to have moderate inhibitory activity against certain fungi and bacteria, indicating potential for antimicrobial applications (Ramadan, Rasheed, & El Ashry, 2019).
X-Ray Structure Analysis
- Another study focused on the X-ray structure and Hirshfeld analysis of triazolyl-indole derivatives. Understanding the molecular structure is vital for applications in pharmaceuticals and material science (Boraei, Soliman, Haukka, & Barakat, 2021).
Photochromic Properties
- Diarylethene dimer derivatives, involving indole rings, were synthesized and studied for their large two-photon absorption cross-sections and efficient photochromic reactivity. This indicates potential use in photonic and optoelectronic applications (Saita, Yamaguchi, Kawai, & Irie, 2005).
Synthesis of Bifunctionalized Indoles
- A study on the synthesis of bifunctionalized indoles through a step-economical strategy revealed compounds that inhibit tubulin assembly and cell growth, suggesting their potential as anticancer agents (Equbal, Singh, Saima, Lavekar, & Sinha, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[5-butylsulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-4-5-12-29-22-25-24-21(17-14-23-18-9-7-6-8-16(17)18)26(22)19-13-15(27-2)10-11-20(19)28-3/h6-11,13-14,23H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLCUHOEUHBNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(butylthio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-nitrophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2694498.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2694499.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2694503.png)
![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide](/img/structure/B2694505.png)



![2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2694516.png)
![6-Isopropyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2694517.png)
![methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2694519.png)

